Methyl 5-(3-bromophenyl)furan-2-carboxylate Methyl 5-(3-bromophenyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 54023-08-4
VCID: VC15802363
InChI: InChI=1S/C12H9BrO3/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7H,1H3
SMILES:
Molecular Formula: C12H9BrO3
Molecular Weight: 281.10 g/mol

Methyl 5-(3-bromophenyl)furan-2-carboxylate

CAS No.: 54023-08-4

Cat. No.: VC15802363

Molecular Formula: C12H9BrO3

Molecular Weight: 281.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(3-bromophenyl)furan-2-carboxylate - 54023-08-4

Specification

CAS No. 54023-08-4
Molecular Formula C12H9BrO3
Molecular Weight 281.10 g/mol
IUPAC Name methyl 5-(3-bromophenyl)furan-2-carboxylate
Standard InChI InChI=1S/C12H9BrO3/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7H,1H3
Standard InChI Key SAIHQQIPNAGLTH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)Br

Introduction

Structural and Molecular Characteristics

Methyl 5-(3-bromophenyl)furan-2-carboxylate (C₁₂H₉BrO₃) features a furan ring substituted with a 3-bromophenyl group and a methyl ester. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects, while the ester group enhances solubility in organic solvents. Key structural data include:

PropertyValue
Molecular FormulaC₁₂H₉BrO₃
Molecular Weight281.10 g/mol
CAS Number54023-07-3 (analogous compound)
Substituent EffectsElectron-withdrawing (Br), Steric (phenyl)

X-ray crystallography of analogous compounds reveals planar furan-phenyl systems with dihedral angles <10°, favoring π-π stacking interactions . The bromine atom’s polarizability contributes to halogen bonding, which may influence crystal packing and biological target interactions.

Synthesis and Optimization

The compound is synthesized via Suzuki–Miyaura cross-coupling, a palladium-catalyzed reaction between methyl 5-bromofuran-2-carboxylate and 3-bromophenylboronic acid. Key reaction parameters include:

Reaction Conditions

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.05–0.1 equiv)

  • Base: Sodium carbonate (4.2 equiv)

  • Solvent: 1,2-Dimethoxyethane (0.3 M)

  • Temperature: Reflux (83–85°C)

  • Yield: 87% (analogous fluorophenyl derivative)

Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the furan bromide, followed by transmetalation with the boronic acid. Reductive elimination yields the coupled product, with the bromophenyl group introduced regioselectively at the furan’s 5-position . Industrial-scale production employs continuous flow reactors to enhance efficiency, though specific data for this compound remain proprietary.

Physicochemical Properties

The compound’s properties are influenced by its bromine and ester substituents:

PropertyValue/Observation
Melting PointNot reported (analog: 66–67°C)
SolubilityDMSO, DCM, THF
LogP (Calculated)3.2 ± 0.3 (indicative of lipophilicity)
StabilityAir-stable at RT; hydrolyzes under acidic/basic conditions

FT-IR analysis of analogous compounds shows carbonyl stretches at 1720–1740 cm⁻¹ (ester C=O) and C-Br vibrations at 560–600 cm⁻¹. NMR data (¹H, ¹³C) for the target compound remain unpublished, but related structures exhibit furan proton resonances at δ 6.4–7.8 ppm and phenyl protons at δ 7.2–7.9 ppm.

Comparative Analysis with Structural Analogs

Substituent positioning significantly alters properties:

CompoundKey DifferenceBioactivity Impact
5-(4-Bromo-3-methylphenyl) analogMethyl enhances steric bulkReduced solubility (LogP +0.5)
5-(2-Fluoro-4-nitrophenyl) analogElectron-withdrawing groupsEnhanced π-stacking (IC₅₀ ↓20%)
Carboxylic acid derivativeFree -COOH groupImproved aqueous solubility

The 3-bromo substitution in the target compound balances electronic effects and steric demands, optimizing interactions with hydrophobic enzyme pockets.

Future Research Directions

  • Synthetic Chemistry: Develop enantioselective routes using chiral palladium catalysts.

  • Drug Discovery: Evaluate pharmacokinetics in murine models.

  • Materials Science: Explore use in organic semiconductors (λₑₓ = 380 nm).

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